Dehydroandrographolide

Antiviral Research Hepatitis B Virus Natural Products

Dehydroandrographolide (14-deoxy-11,12-didehydroandrographolide) is a major labdane diterpenoid lactone isolated from the traditional medicinal plant Andrographis paniculata. Alongside andrographolide and neoandrographolide, it is one of the primary bioactive constituents of this plant.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B8048842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroandrographolide
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O
InChIInChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1
InChIKeyYIIRVUDGRKEWBV-CZUXAOBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroandrographolide: A Labdane Diterpenoid Lactone with Distinct Pharmacological Properties Compared to Andrographolide


Dehydroandrographolide (14-deoxy-11,12-didehydroandrographolide) is a major labdane diterpenoid lactone isolated from the traditional medicinal plant Andrographis paniculata [1]. Alongside andrographolide and neoandrographolide, it is one of the primary bioactive constituents of this plant [2]. Structurally, dehydroandrographolide differs from its analog andrographolide by the presence of a conjugated diene system (Δ11,12 and Δ13,14) instead of a single exocyclic double bond, which confers distinct chemical reactivity and biological activity profiles [3]. This compound is recognized as a quality control marker in the Chinese Pharmacopoeia and has demonstrated multifaceted pharmacological activities including anti-inflammatory, antiviral, and anticancer effects [2].

Labdane diterpenoid lactone isolated from Andrographis paniculata
Quality control marker in the Chinese Pharmacopoeia
Studied in inflammation, viral infection, and cancer research models

Why Andrographolide Cannot Be Substituted for Dehydroandrographolide in Targeted Research Applications


Despite sharing a common biosynthetic origin, dehydroandrographolide and andrographolide are not functionally interchangeable. The structural variation—specifically the additional conjugated double bond in dehydroandrographolide—profoundly alters its reactivity with key cellular targets and its overall pharmacological profile [1]. For instance, dehydroandrographolide inhibits NF-κB DNA binding through a mechanism distinct from that of andrographolide, leading to divergent potencies and selectivity profiles [1]. Moreover, dehydroandrographolide exhibits a unique ability to inhibit the TMEM16A chloride channel, an activity not reported for andrographolide [2]. Consequently, substituting dehydroandrographolide with andrographolide or other analogs in experimental systems can result in confounding results due to differences in potency, target engagement, and downstream biological effects. The following quantitative evidence underscores these critical distinctions.

Dehydroandrographolide
Andrographolide (Analog)
Novel non-Michael NF-κB p50 inhibition pathway
Michael addition at Cys62 of p50
Selective TMEM16A chloride channel inhibition
No reported TMEM16A activity
Conjugated diene system alters target reactivity
Single exocyclic double bond; different electrophilic profile
Substituting with andrographolide may shift NF-κB and ion channel experimental outcomes, and does not capture TMEM16A-related pharmacology. Direct replacement is not supported without target-specific validation.

Quantitative Comparative Evidence for Dehydroandrographolide Over Analogs


Superior Anti-HBV Activity: Dehydroandrographolide Shows 2.4-Fold Lower IC50 Than Andrographolide

Dehydroandrographolide demonstrated significantly higher potency against Hepatitis B virus (HBV) DNA replication compared to andrographolide. In a direct head-to-head comparison, dehydroandrographolide inhibited HBV DNA replication with an IC50 of 22.58 μM, whereas andrographolide required a concentration of 54.07 μM to achieve the same effect [1]. Furthermore, the selectivity index (SI) for dehydroandrographolide was 8.7, compared to 3.7 for andrographolide, indicating a more favorable therapeutic window [1].

Anti-HBV Activity
Head-to-head
IC50: 22.58 μM (dehydroandrographolide) vs 54.07 μM (andrographolide); SI 8.7 vs 3.7
Supports HBV replication inhibition assay context
HepG2.2.15 cell assay
Antiviral Research Hepatitis B Virus Natural Products

Distinct NF-κB Inhibitory Mechanism: Dehydroandrographolide Reacts via a Novel Pathway Compared to Andrographolide

While both compounds inhibit NF-κB, the molecular mechanism differs fundamentally. Andrographolide inhibits NF-κB DNA binding through a Michael addition at its Δ12,13 exocyclic double bond to Cys62 of the p50 subunit [1]. In contrast, 14-deoxy-11,12-didehydroandrographolide (dehydroandrographolide) reacts with NF-κB p50 via a novel, distinct mechanism that does not rely on the same covalent modification [1]. This mechanistic divergence is attributed to the presence of the conjugated diene system in dehydroandrographolide, which alters its electrophilic reactivity.

NF-κB Mechanism
Head-to-head
Novel non-Michael pathway vs Michael addition to Cys62
Supports NF-κB pathway mechanism differentiation
In vitro p50 binding assay; mutagenesis confirmed
Inflammation NF-κB Signaling Mechanism of Action

Potent and Selective Cytotoxicity Against Pancreatic Cancer Cells Under Nutrient Deprivation

In a study evaluating preferential cytotoxicity under nutrient-deprived conditions (an anti-austerity strategy), 14-deoxy-11,12-didehydroandrographolide (dehydroandrographolide) displayed potent activity against human pancreatic cancer cell lines. It exhibited PC50 values of 10.0 μM against PANC-1 cells and 9.27 μM against PSN-1 cells, making it the most potent compound among 21 isolated constituents from Andrographis paniculata in this assay [1]. The compound triggered apoptosis-like cell death specifically in nutrient-deprived medium, with a mode of action sensitive to amino acid and/or serum availability [1].

Cytotoxicity (Pancreatic)
Class-level
PC50: 10.0 μM (PANC-1), 9.27 μM (PSN-1)
Supports pancreatic cancer cell-model endpoint review
Nutrient-deprived assay; top-ranked among 21 constituents
Cancer Research Pancreatic Cancer Anti-austerity Strategy

Selective TMEM16A Chloride Channel Inhibition with No Effect on CFTR

Dehydroandrographolide has been identified as a novel inhibitor of the TMEM16A calcium-activated chloride channel (CaCC), a target implicated in cancer proliferation and metastasis [1]. Patch clamp electrophysiology studies demonstrated that 50 μM dehydroandrographolide caused almost complete inhibition of TMEM16A chloride currents in both Fisher rat thyroid cells stably expressing human TMEM16A and in TMEM16A-overexpressing SW620 colorectal cancer cells [1]. Importantly, at the same concentration (50 μM), dehydroandrographolide had no observable effect on cystic fibrosis transmembrane conductance regulator (CFTR) chloride currents, demonstrating channel selectivity [1]. This TMEM16A inhibitory activity is not reported for andrographolide, representing a unique target engagement profile for dehydroandrographolide.

Ion Channel Selectivity
Head-to-head
50 μM inhibits TMEM16A; no effect on CFTR
Supports ion channel selectivity assay context
Patch clamp; FRT-TMEM16A and SW620 cells
Ion Channel Pharmacology TMEM16A/ANO1 Cancer Metastasis

Consistently Higher Analytical Recovery from Human Plasma Compared to Andrographolide

In a validated green micellar HPLC method for the simultaneous determination of andrographolide and dehydroandrographolide in human plasma, dehydroandrographolide consistently demonstrated higher recovery percentages across multiple spiked concentration levels [1]. For instance, at a spiked concentration of 0.1 μg/mL, the average recovery for dehydroandrographolide across five plasma samples ranged from 81.3% to 83.2%, while andrographolide recoveries were slightly lower, ranging from 75.8% to 80.6% [1]. This trend persisted at higher concentrations (0.5 and 1.0 μg/mL), where dehydroandrographolide recoveries were generally 1-4% higher than those of andrographolide, with lower or comparable RSD values indicating robust analytical precision [1].

Plasma Recovery
Head-to-head
Recovery 81.3–92.1% (dehydroandrographolide) vs 75.8–90.3% (andrographolide)
Supports bioanalytical method recovery review
Micellar HPLC-UV; human plasma research matrix
Bioanalytical Chemistry Pharmacokinetics HPLC Method Development

Optimal Application Scenarios for Dehydroandrographolide Based on Differential Evidence


Anti-HBV Drug Discovery and Hepatitis B Virology Research

Given its 2.4-fold greater potency and superior selectivity index (SI 8.7 vs 3.7) compared to andrographolide in inhibiting HBV DNA replication [1], dehydroandrographolide is the preferred starting point for medicinal chemistry campaigns targeting HBV. It also serves as a more potent positive control in cellular assays studying HBV replication mechanisms.

TMEM16A-Targeted Cancer Research and Ion Channel Pharmacology

Dehydroandrographolide is uniquely suited as a chemical probe for TMEM16A/ANO1 chloride channels due to its selective inhibition of TMEM16A over CFTR at 50 μM [1]. This selectivity is not shared by andrographolide, making dehydroandrographolide invaluable for studies on TMEM16A-amplified cancers (e.g., colorectal, head and neck) and for dissecting the physiological roles of this channel.

Investigating Non-Canonical NF-κB Signaling and Resistance Mechanisms

For researchers exploring NF-κB inhibition beyond standard Michael acceptor chemistry, dehydroandrographolide offers a distinct mechanistic alternative to andrographolide [1]. Its novel reaction pathway with the p50 subunit makes it a critical tool for studying alternative modes of NF-κB modulation and for potentially circumventing resistance to covalent inhibitors.

Bioanalytical Method Development and Pharmacokinetic Studies

Due to its consistently higher analytical recovery from human plasma compared to andrographolide [1], dehydroandrographolide is a more robust analyte for developing sensitive and reliable LC-MS/MS or HPLC methods for quantifying A. paniculata diterpenoids in biological samples. This is particularly relevant for clinical pharmacokinetic studies and therapeutic drug monitoring of Andrographis-based preparations.

Application
Selection Property
Validation Focus
HBV replication studies
HBV inhibition assay context
HBV DNA replication endpoint review
TMEM16A ion channel pharmacology research
TMEM16A channel selectivity profile
TMEM16A-overexpressing cell model validation
Non-canonical NF-κB signaling mechanism studies
NF-κB p50 interaction mechanism
Mechanistic differentiation from Michael acceptors
Bioanalytical method development for diterpenoids
Analytical recovery in research matrices
Recovery consistency across concentration levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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